4-Iodo-1,2-thiazol-3-amine
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Description
4-Iodo-1,2-thiazol-3-amine is a chemical compound with the CAS Number: 2158718-02-4 . It has a molecular weight of 226.04 . The IUPAC name for this compound is 4-iodoisothiazol-3-amine . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H3IN2S/c4-2-1-7-6-3(2)5/h1H, (H2,5,6) . The InChI key is VPMRUWUQFREDPC-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 226.04 .Safety and Hazards
Mechanism of Action
Target of Action
Thiazoles, which include 4-Iodo-1,2-thiazol-3-amine, are known to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The synthesis of thiazole derivatives can be influenced by environmental factors, such as the presence of bases, in accordance with the principles of "green chemistry" .
Properties
IUPAC Name |
4-iodo-1,2-thiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3IN2S/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMRUWUQFREDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3IN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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